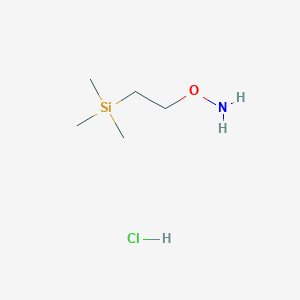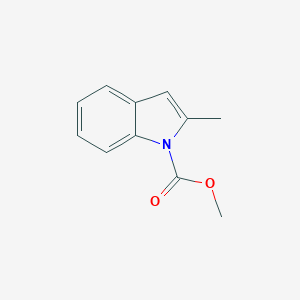
methyl 2-methyl-1H-indole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-methyl-1H-indole-1-carboxylate, also known as MMIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMIC is a heterocyclic compound that belongs to the class of indole derivatives. The compound has a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol.
作用机制
The mechanism of action of methyl 2-methyl-1H-indole-1-carboxylate is not fully understood. However, studies have shown that the compound interacts with various biological targets, including enzymes and receptors. methyl 2-methyl-1H-indole-1-carboxylate has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response. methyl 2-methyl-1H-indole-1-carboxylate has also been shown to interact with serotonin receptors, which are involved in the regulation of mood and behavior.
生化和生理效应
Methyl 2-methyl-1H-indole-1-carboxylate has been shown to possess various biochemical and physiological effects. In vitro studies have shown that methyl 2-methyl-1H-indole-1-carboxylate inhibits the growth of various bacterial and fungal strains. methyl 2-methyl-1H-indole-1-carboxylate has also been shown to possess cytotoxic activity against various cancer cell lines. In vivo studies have shown that methyl 2-methyl-1H-indole-1-carboxylate possesses anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
Methyl 2-methyl-1H-indole-1-carboxylate possesses various advantages and limitations for lab experiments. One advantage is its ease of synthesis, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used as a starting material for the synthesis of various indole derivatives. One limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for the study of methyl 2-methyl-1H-indole-1-carboxylate. One direction is the development of new synthetic methods for the production of methyl 2-methyl-1H-indole-1-carboxylate and its derivatives. Another direction is the investigation of the mechanism of action of methyl 2-methyl-1H-indole-1-carboxylate and its interaction with biological targets. Additionally, the potential applications of methyl 2-methyl-1H-indole-1-carboxylate in the fields of medicinal chemistry, materials science, and organic synthesis should be further explored.
合成方法
Methyl 2-methyl-1H-indole-1-carboxylate can be synthesized through various methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The Fischer indole synthesis involves the condensation of an aldehyde or ketone with a primary amine in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-aryl-ethylamine with a carboxylic acid derivative in the presence of a dehydrating agent. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst.
科学研究应用
Methyl 2-methyl-1H-indole-1-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, methyl 2-methyl-1H-indole-1-carboxylate has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. In materials science, methyl 2-methyl-1H-indole-1-carboxylate has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In organic synthesis, methyl 2-methyl-1H-indole-1-carboxylate has been used as a starting material for the synthesis of various indole derivatives.
属性
CAS 编号 |
143952-53-8 |
|---|---|
产品名称 |
methyl 2-methyl-1H-indole-1-carboxylate |
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
methyl 2-methylindole-1-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-8-7-9-5-3-4-6-10(9)12(8)11(13)14-2/h3-7H,1-2H3 |
InChI 键 |
GLIWPCSEQWGIRA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N1C(=O)OC |
规范 SMILES |
CC1=CC2=CC=CC=C2N1C(=O)OC |
同义词 |
1H-Indole-1-carboxylic acid, 2-methyl-, methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene](/img/structure/B127949.png)
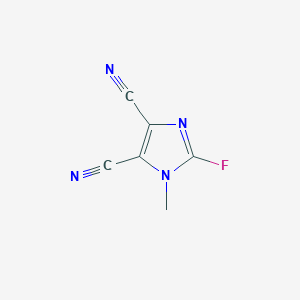
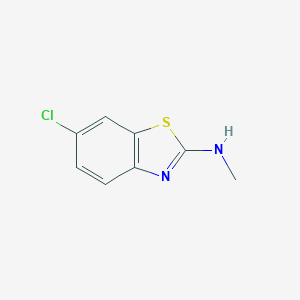
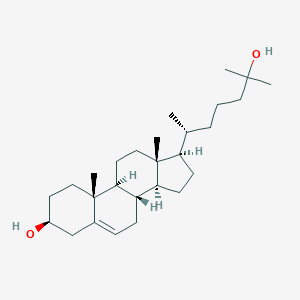
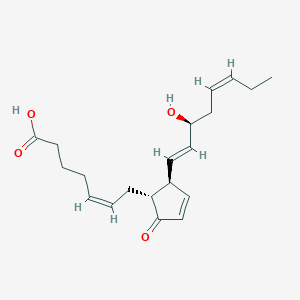
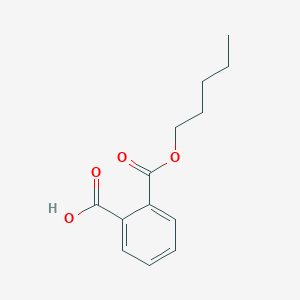
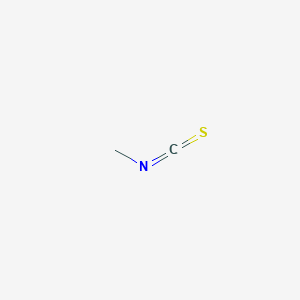
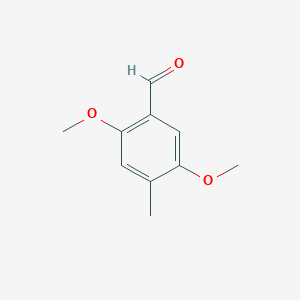
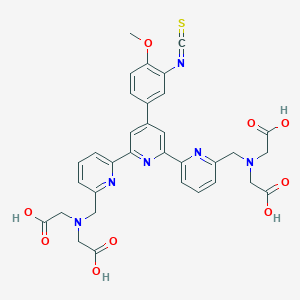
![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B127977.png)
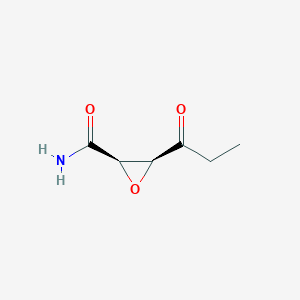
![Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate](/img/structure/B127986.png)
